1-(2-naphthalenyl)-N-phenylethanimine

soluble epoxide hydrolase enzyme inhibition cardiovascular pharmacology

1-(2-Naphthalenyl)-N-phenylethanimine (CAS 25287-39-2, also known as N-phenyl-1-(2-naphthyl)ethanimine or NSC-155599) is an aromatic ketimine (Schiff base) with the molecular formula C18H15N and a molecular weight of 245.3 g/mol. Chemically, it is the condensation product of 2-naphthalenamine and phenylacetaldehyde and belongs to the broader class of N-aryl imines, which serve as versatile intermediates in heterocyclic synthesis and as pharmacologically active scaffolds.

Molecular Formula C18H15N
Molecular Weight 245.3 g/mol
CAS No. 25287-39-2
Cat. No. B15401877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-naphthalenyl)-N-phenylethanimine
CAS25287-39-2
Molecular FormulaC18H15N
Molecular Weight245.3 g/mol
Structural Identifiers
SMILESCC(=NC1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C18H15N/c1-14(19-18-9-3-2-4-10-18)16-12-11-15-7-5-6-8-17(15)13-16/h2-13H,1H3
InChIKeyCLGHYYIENRJLDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Naphthalenyl)-N-phenylethanimine (CAS 25287-39-2) Procurement-Relevant Identity and Compound-Class Placement


1-(2-Naphthalenyl)-N-phenylethanimine (CAS 25287-39-2, also known as N-phenyl-1-(2-naphthyl)ethanimine or NSC-155599) is an aromatic ketimine (Schiff base) with the molecular formula C18H15N and a molecular weight of 245.3 g/mol [1]. Chemically, it is the condensation product of 2-naphthalenamine and phenylacetaldehyde and belongs to the broader class of N-aryl imines, which serve as versatile intermediates in heterocyclic synthesis and as pharmacologically active scaffolds . It is commercially available as a solid with a melting point of 108.0–110.0 °C and purities of ≥98% (GC) from major catalog suppliers .

Why In-Class Imine Substitution Cannot Be Assumed for 1-(2-Naphthalenyl)-N-phenylethanimine (CAS 25287-39-2)


Although many N-aryl ketimines share the characteristic C=N bond, this specific compound is distinguished by its documented biochemical profile—in particular, a low-nanomolar inhibitory activity against human soluble epoxide hydrolase (sEH) [1] and a >250-fold selectivity window over cyclooxygenase-2 (COX-2) [2]. Simply substituting a close structural analog such as N-benzyl-1-(2-naphthyl)ethanimine (molecular weight 259.35) or N-phenyl-1-(1-naphthyl)ethanimine cannot be assumed to recapitulate this activity–selectivity pattern, because both the naphthyl regiochemistry and the N-phenyl substituent collectively govern the binding conformation at the sEH active site. The quantitative evidence below demonstrates that the 2-naphthyl–N-phenyl combination is non-redundant for users who require a validated sEH inhibitor scaffold with a defined off-target profile.

Quantitative Head-to-Head Evidence for 1-(2-Naphthalenyl)-N-phenylethanimine (CAS 25287-39-2) Against Closest Analogs and Reference Inhibitors


sEH Inhibitory Potency Compared with the Reference Inhibitor AUDA

This compound inhibits human soluble epoxide hydrolase (sEH) with an IC50 of 40 nM when tested with the PHOME fluorogenic substrate [1]; a separate assay using the EnzChek substrate reported an IC50 of 11 nM [2]. In direct cross-study comparison, AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid), one of the most widely referenced sEH inhibitors, displays an IC50 of 69 nM against human sEH . Thus, the target compound exhibits comparable or superior potency relative to this established reference molecule.

soluble epoxide hydrolase enzyme inhibition cardiovascular pharmacology

Selectivity Window: sEH Inhibition vs. COX‑2 and COX‑1

When screened against human recombinant COX‑2, this compound produced an IC50 > 10,000 nM [1]. Although no COX‑1 data are available for the exact CAS number, the NCI in vivo screen reported inactivity in L1210 and P388 leukemia models [2], consistent with a lack of general cytotoxicity. The >250‑fold window between the primary target (sEH IC50 = 11–40 nM) and COX‑2 (>10,000 nM) indicates that the compound does not significantly engage the COX‑2 enzyme at concentrations far exceeding its sEH IC50.

selectivity profiling COX-2 off-target risk

CYP450 Liability Profile Benchmarking

In a panel of five major human cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), this compound exhibited IC50 values consistently greater than 10,000 to 33,000 nM [1]. For context, the typical threshold for flagging a compound as a significant CYP inhibitor is an IC50 < 10 µM (10,000 nM). All measured CYP IC50 values lie above or well beyond this threshold, indicating a low probability of CYP‑mediated drug–drug interactions.

CYP450 inhibition drug-drug interaction ADME-Tox

Physicochemical Specifications for Synthesis and Formulation Planning

Commercially, the compound is supplied as a white‑to‑gray‑to‑brown powder or crystal with a purity of ≥98.0% (GC) and a melting point of 108.0–110.0 °C . The measured LogP is 4.98 , which is higher than that of the structurally related N‑benzyl‑1‑(2‑naphthyl)ethanimine (predicted LogP ≈ 5.2–5.5 for C19H17N, MW 259.35) and substantially higher than the oxime analog (1E)‑N‑hydroxy‑1‑(naphthalen‑2‑yl)ethanimine (MW 185.22, predicted LogP ≈ 2.5) [1]. This intermediate lipophilicity combined with a sharp melting point simplifies purification by recrystallization and facilitates handling in anhydrous organic reactions.

physicochemical properties purification formulation

Synthetic Tractability as a Key Intermediate for Azaindole Libraries

This imine has been demonstrated to participate in a palladium‑catalyzed cascade C–C and C–N coupling reaction that directly yields 4‑ and 7‑azaindoles . In contrast, many simple N‑aryl imines lacking the 2‑naphthyl group are not reported to undergo this specific domino cyclization with comparable efficiency, because the extended π‑system of the naphthalene ring stabilizes key organopalladium intermediates. The reaction provides access to pharmaceutically relevant azaindole cores in a single synthetic operation from this commercially available building block.

heterocyclic synthesis palladium catalysis medicinal chemistry

Publicly Available In Vivo Negative Data as a Transparency Advantage

The compound was tested in the National Cancer Institute (NCI) in vivo anticancer drug screen against L1210 and P388 leukemia models in mice and was classified as Inactive in both models [1]. While this is negative data, it is publicly available and can spare procurement teams from duplicating these specific in vivo experiments. Many close structural analogs lack any publicly deposited in vivo efficacy data, making their selection a less informed choice.

in vivo screening NCI panel data transparency

Evidence-Linked Application Scenarios for 1-(2-Naphthalenyl)-N-phenylethanimine (CAS 25287-39-2) Procurement


Cardiovascular and Inflammation Target Discovery Using a Low-Nanomolar sEH Inhibitor Scaffold

The compound’s sEH IC50 of 11–40 nM [1], matching or exceeding the potency of the reference inhibitor AUDA (IC50 = 69 nM), makes it suitable for academic and industrial laboratories investigating the role of epoxyeicosatrienoic acids (EETs) in hypertension, inflammation, and end-organ protection. Its clean CYP profile (>10 µM across five major isoforms) and >250‑fold selectivity over COX‑2 reduce experimental confounds from off‑target pharmacology, allowing cleaner interpretation of sEH‑dependent phenotypes.

Rapid Assembly of Azaindole Libraries via Palladium‑Catalyzed Cascade Chemistry

As demonstrated in the literature , this specific imine undergoes a Pd‑catalyzed cascade C–C and C–N coupling to generate 4‑ and 7‑azaindoles in a single synthetic operation. Procurement of this building block allows medicinal chemistry teams to access privileged azaindole scaffolds—common in kinase inhibitors and CNS‑active agents—without the multi‑step sequences required by generic aliphatic N‑phenyl imines.

Pharmacokinetic and Toxicology Profiling with a Defined CYP Liability Baseline

With measured CYP IC50 values all above 10 µM (CYP2C9 = 16 µM; CYP1A2, CYP3A4, CYP2C19, CYP2D6 all >33 µM) [2], the compound serves as a clean‑profile starting point for structure‑activity relationship (SAR) campaigns where minimizing CYP‑mediated drug–drug interaction risk is a priority. DMPK groups can use these quantitative benchmarks to evaluate the impact of subsequent structural modifications on CYP liability.

Reference Negative Control for In Vivo Oncology Studies

Because this compound has been tested and found Inactive in the NCI in vivo L1210 and P388 leukemia models [3], it can serve as a defined negative control in murine oncology studies that require an agent with documented inactivity in these standard models, enabling better calibration of novel test compounds.

Quote Request

Request a Quote for 1-(2-naphthalenyl)-N-phenylethanimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.